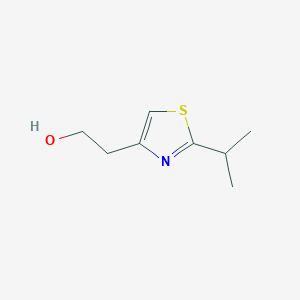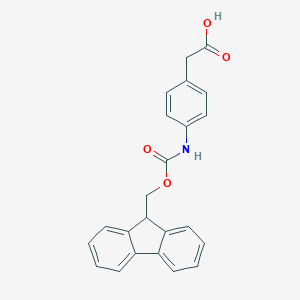
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid
説明
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is a compound of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and materials science. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used for the protection of amino groups during peptide synthesis.
Synthesis Analysis
The synthesis of compounds containing fluorenylmethoxycarbonyl groups involves multiple steps, including protection and deprotection strategies. One method demonstrated the efficient introduction of the 9-phenyl-9-fluorenyl protecting group into amino acids and other functional groups, highlighting the versatility and chemoselectivity of this approach (Soley & Taylor, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features strong fluorescence in a wide pH range, which is an essential property for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from a related compound, showcased strong fluorescence across a broad pH spectrum, indicating the potential structural complexity and utility of these molecules (Hirano et al., 2004).
Chemical Reactions and Properties
The fluorenylmethoxycarbonyl group is used as an Nα protecting group of amino acids, owing to its stability and ease of removal under mild conditions. This group's introduction into various functional groups can be achieved rapidly and in excellent yields, showcasing its chemical reactivity and utility in synthetic chemistry (Soley & Taylor, 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and material science. For example, the crystal structure of related compounds has been studied to understand better the intermolecular interactions and stability of these materials (Baul et al., 2002).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical groups, define the compound's behavior in various environments and its compatibility with different substrates and reactions. For instance, the study of acid-base properties of related compounds helps in understanding their reactivity and potential applications in designing more effective and stable compounds (Kaplaushenko, 2014).
科学的研究の応用
Application 1: Heavy Metal Removal in Environmental Science
- Summary of the Application: This compound is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Methods of Application or Experimental Procedures: The SBPC is created through air drying. Characterization techniques are employed to evaluate the microstructure and adsorption mechanism .
Application 1: Heavy Metal Removal in Environmental Science
- Summary of the Application: This compound is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Methods of Application or Experimental Procedures: The SBPC is created through air drying. Characterization techniques are employed to evaluate the microstructure and adsorption mechanism .
- Results or Outcomes: The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It was also influential in single and natural systems, exhibiting competitive behavior and efficient removal of Cu 2+. The Langmuir isotherm and pseudo-second-order kinetics strongly correlate with experimental data, with R2 values of 0.98 and 0.99, respectively .
Application 2: Creation of Aerogel-Based Porous Liquids and Solid-Liquid-Vapor Triple-State Gels
- Summary of the Application: This compound is used in the fabrication of aerogel-based porous liquids and solid-liquid-vapor triple-state gels . These materials show promising applications in some emerging fields .
- Methods of Application or Experimental Procedures: The aerogel-based porous liquids are created by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution .
- Results or Outcomes: The resulting aerogel-based porous liquids possess quite low density (0.56 g∙cm-3), high porosity (up to 48.57%), low thermal conductivity (0.239 W∙m-1∙K-1) and appropriate viscosity (4.1 – 220.6 Pa∙s). Most importantly, these porous liquids show reversible thermal responsiveness .
Safety And Hazards
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJNRXNEUSRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373228 | |
| Record name | Fmoc-4-aminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid | |
CAS RN |
173690-53-4 | |
| Record name | Fmoc-4-aminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
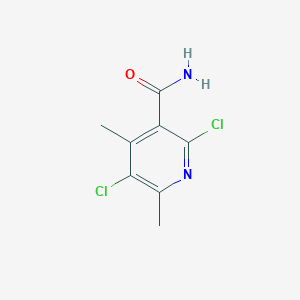
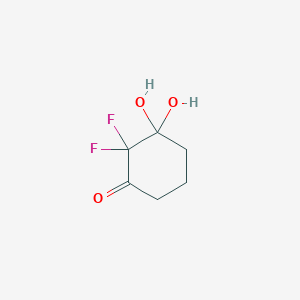


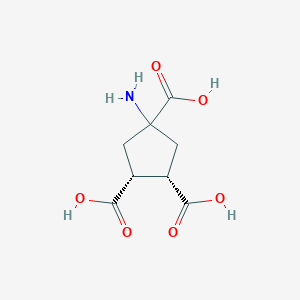

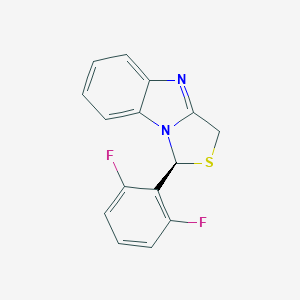
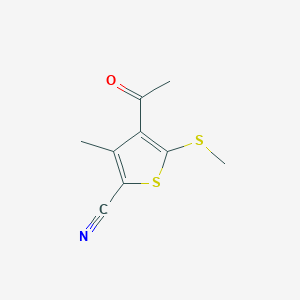
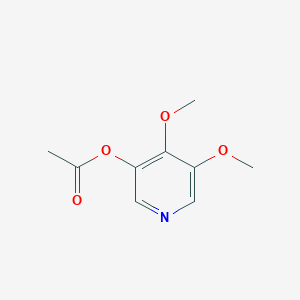
![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
